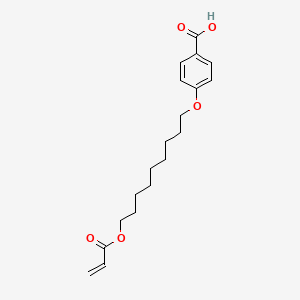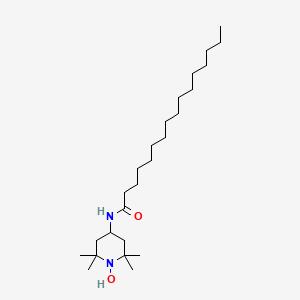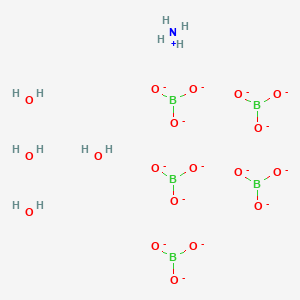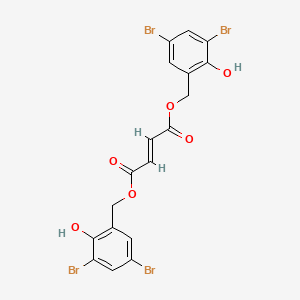![molecular formula C8H13NO4 B13835087 2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid is an organic compound with a unique structure that includes a methoxyacetyl group, an amino group, and a methylbut-3-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid typically involves the reaction of methoxyacetyl chloride with an appropriate amine to form the methoxyacetylamino intermediate. This intermediate is then reacted with a methylbut-3-enoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid exerts its effects involves its interaction with specific molecular targets. The methoxyacetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Methoxyacetyl)amino]benzoic acid
- Benzoic acid, 2-[(Methoxyacetyl)amino]-, Methyl ester
Uniqueness
2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its methylbut-3-enoic acid backbone differentiates it from other methoxyacetylamino derivatives, providing unique properties and applications .
Eigenschaften
Molekularformel |
C8H13NO4 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2-[(2-methoxyacetyl)amino]-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4-8(2,7(11)12)9-6(10)5-13-3/h4H,1,5H2,2-3H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
IEAUKRUKNKZRMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)(C(=O)O)NC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


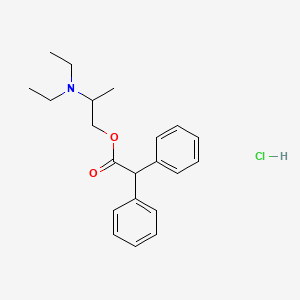

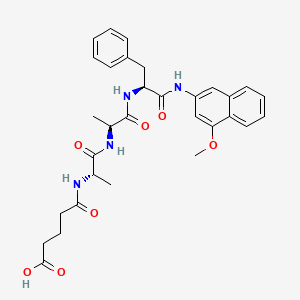

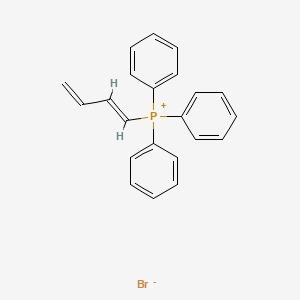
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)



